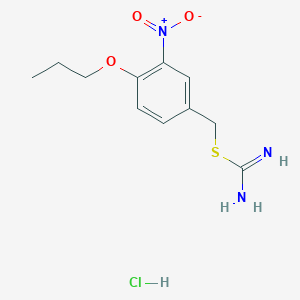![molecular formula C14H12N2O3 B5223317 [(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
[(3-nitrophenyl)(phenyl)methyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-nitrophenyl)(phenyl)methyl]formamide, commonly known as NPF, is a chemical compound that has gained significant attention in the field of scientific research. NPF is a yellow crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of NPF is not fully understood, but it is believed to involve the formation of a Schiff base intermediate between the aldehyde group of NPF and the amino group of the target molecule. This intermediate then undergoes a series of reactions, leading to the formation of the final product.
Biochemical and physiological effects:
NPF has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that NPF can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, NPF has been shown to possess antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NPF in lab experiments is its high yield and purity. NPF is also a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, one limitation of using NPF is its potential toxicity. NPF is a potentially hazardous chemical, and proper safety precautions must be taken when handling it.
Direcciones Futuras
There are several potential future directions for research involving NPF. One area of interest is the development of new synthetic methodologies using NPF as a reagent. Additionally, there is potential for NPF to be used in the development of new drugs and therapeutic agents. Further research is also needed to fully understand the mechanism of action of NPF and its potential applications in various scientific fields.
In conclusion, [(3-nitrophenyl)(phenyl)methyl]formamide is a versatile reagent that has gained significant attention in the field of scientific research. Its high yield and purity make it an attractive option for researchers, and its potential applications in various scientific fields make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of NPF involves the reaction between 3-nitrobenzaldehyde and benzylamine in the presence of formic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of NPF obtained from this synthesis method is high, and the purity of the compound is excellent.
Aplicaciones Científicas De Investigación
NPF has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of NPF is in the synthesis of organic compounds. NPF is a versatile reagent that can be used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, amino acids, and peptides.
Propiedades
IUPAC Name |
N-[(3-nitrophenyl)-phenylmethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-10-15-14(11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-10,14H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBHQKZGDIWRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5223284.png)
![ethyl [1,3-dioxo-2-(4-propylbenzyl)-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5223295.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5223301.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)

![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)